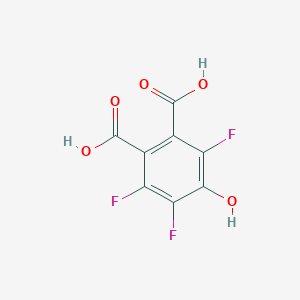
Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring, which is further substituted with two carboxylic acid ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with pyridine-2,3-dicarboxylic acid dimethyl ester in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The cyclopropyl group or ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarboxylic acid dimethyl ester: Similar in structure but lacks the cyclopropyl group.
Quinolinic acid: Another pyridine derivative with different functional groups.
Dipicolinic acid: A related compound with carboxylic acid groups at different positions on the pyridine ring.
Uniqueness: Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-5-6-9(7-3-4-7)13-10(8)12(15)17-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
YJNVSYDHNOVJCP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1)C2CC2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)



![(3-oxo-3,6,8,9-tetrahydro-1H-furo[3,4-f]isochromen-6-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8597836.png)



![(7R)-2-Chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B8597858.png)
